![molecular formula C13H11FN4 B2761224 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685106-57-4](/img/structure/B2761224.png)

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

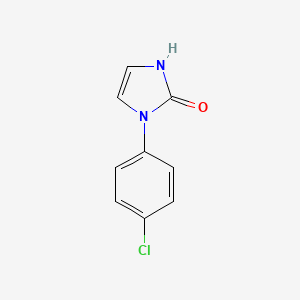

“3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Applications De Recherche Scientifique

Synthesis and Antitumor Activities

Research has demonstrated the use of compounds similar to 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in the synthesis of various structures with potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, leading to the creation of compounds that exhibited inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. This suggests the compound's framework can be utilized to develop new anticancer agents (S. Riyadh, 2011).

Cognitive Impairment Treatment

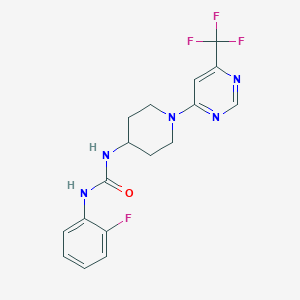

A diverse set of aminopyrazolo[3,4-d]pyrimidinones, structurally related to this compound, has been investigated for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. One such compound, ITI-214, has shown picomolar inhibitory potency for phosphodiesterase 1 (PDE1) and is currently in Phase I clinical development for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease (Peng Li et al., 2016).

Development of Fluorescent Probes

The compound's core structure has been utilized in the synthesis of fluorescent probes. One study detailed the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as strategic intermediates for creating novel functional fluorophores. These compounds, due to their significant fluorescence and photophysical properties, could be employed as fluorescent probes for detecting biologically or environmentally relevant species (Juan C Castillo et al., 2018).

Inhibition of Phosphodiesterases for Cardiovascular Diseases

Related structures to this compound have been explored for their role as specific inhibitors of cyclic GMP specific (type V) phosphodiesterase, showing potential for treating cardiovascular diseases due to their enzymatic and cellular activity, as well as oral antihypertensive activity (B. Dumaitre & N. Dodic, 1996).

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine are mycobacterial ATP synthase and Mer and Flt3 tyrosine kinase enzymes . These targets play a crucial role in the energy production and signal transduction pathways of cells, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of mycobacterial ATP synthase, which is essential for the energy production in Mycobacterium tuberculosis . Additionally, it acts as a dual inhibitor for both Mer and Flt3 tyrosine kinase enzymes .

Biochemical Pathways

The inhibition of mycobacterial ATP synthase disrupts the energy production in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The inhibition of Mer and Flt3 tyrosine kinase enzymes can disrupt signal transduction pathways, potentially leading to the inhibition of cell proliferation .

Result of Action

The inhibition of mycobacterial ATP synthase by this compound results in potent in vitro growth inhibition of Mycobacterium tuberculosis . The inhibition of Mer and Flt3 tyrosine kinase enzymes can lead to the suppression of cell proliferation .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and their potential as antitumor scaffolds . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have shown potential as antitumor agents .

Molecular Mechanism

Related pyrazolo[1,5-a]pyrimidines have been studied for their interactions with various biomolecules .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(17-8)11(7-16-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSKANVWHNBSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

![[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2761152.png)

![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761153.png)

![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

![3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)-](/img/structure/B2761157.png)